molecular formula C17H24N4O2S B6997717 N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide

N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide

Cat. No.: B6997717
M. Wt: 348.5 g/mol
InChI Key: KXPPYEDGCLPNQW-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-12-10-15(21(19-12)17(2,3)4)18-16(22)13-8-7-9-14(11-13)20-24(5,6)23/h7-11H,1-6H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPPYEDGCLPNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N=S(=O)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The final step involves the formation of the benzamide moiety through a coupling reaction with the appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-aminobenzamide
  • N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-hydroxybenzamide

Uniqueness

N-(2-tert-butyl-5-methylpyrazol-3-yl)-3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]benzamide is unique due to its specific structural features, such as the presence of the dimethyl(oxo)-lambda6-sulfanylidene group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

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